molecular formula C3H7Cl B3044130 2-Chloropropane-1,1,1,3,3,3-D6 CAS No. 23197-02-6

2-Chloropropane-1,1,1,3,3,3-D6

Cat. No.: B3044130
CAS No.: 23197-02-6
M. Wt: 84.58 g/mol
InChI Key: ULYZAYCEDJDHCC-WFGJKAKNSA-N
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Description

2-Chloropropane-1,1,1,3,3,3-D6 is a deuterated analog of 2-chloropropane, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropane-1,1,1,3,3,3-D6 can be synthesized through the chlorination of deuterated propane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a deuterium source. The reaction typically requires a catalyst, such as copper (I) chloride or copper (II) chloride, and is carried out at elevated temperatures ranging from 80 to 150 °C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and chlorine gas in a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Deuterated alcohols.

    Elimination: Deuterated alkenes.

    Oxidation: Deuterated ketones.

    Reduction: Deuterated alkanes.

Scientific Research Applications

2-Chloropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its isotopic labeling, which allows for detailed mechanistic studies and analytical applications. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution mechanism (S_N2). In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms allows for the use of techniques such as deuterium NMR spectroscopy and mass spectrometry to gain detailed insights into reaction mechanisms and molecular interactions .

Properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuteriopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZAYCEDJDHCC-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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